Met-Ala-Ser
Overview
Description
Met-Ala-Ser, also known as Methionine-Alanine-Serine, is a tripeptide composed of the amino acids methionine, alanine, and serine. This compound is significant in various biochemical processes and is often used in scientific research to study peptide interactions and functions.
Mechanism of Action
Target of Action
The primary targets of Met-Ala-Ser (MAS) are peptide deformylase(s) (PDF) and potentially other proteins bearing an unacetylated N-terminal methionine followed by a hydrophobic residue . PDFs are enzymes that remove the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in protein maturation .
Mode of Action
This compound (MAS) interacts with its targets by complexing with peptide deformylase(s) (PDF), helping to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide
Biochemical Pathways
It is known that the n-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged (met-ala-, cys, gly, pro, ser, thr, or val) . This suggests that this compound (MAS) may play a role in the regulation of protein synthesis and maturation.
Pharmacokinetics
It is known that amino acids are rapidly absorbed and eliminated in the body . The bioavailability, distribution, metabolism, and excretion of this compound (MAS) would likely follow similar patterns, but specific studies would be needed to confirm this.
Result of Action
Given its interaction with peptide deformylase(s) (PDF), it is likely that this compound (MAS) influences protein synthesis and maturation
Biochemical Analysis
Biochemical Properties
Met-Ala-Ser interacts with a variety of enzymes, proteins, and other biomolecules. It has been used as a tripeptide in the OH radical-induced oxidation reaction . Furthermore, this compound is used to complex with peptide deformylase(s) (PDF) to help delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peptide deformylase(s) (PDF). This interaction helps to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide
Preparation Methods
Synthetic Routes and Reaction Conditions
Met-Ala-Ser can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Addition of the Next Amino Acid: The next amino acid, also protected at the amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Met-Ala-Ser undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce oxidized methionine.
Substitution: Nucleophiles such as hydroxylamine can react with the serine residue.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Modified peptides with altered serine residues.
Scientific Research Applications
Met-Ala-Ser is used in various scientific research applications, including:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: Exploring potential therapeutic peptides and understanding disease mechanisms.
Industry: Developing peptide-based materials and biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
Met-Gly: Methionine-Glycine
Met-Arg-Phe-Ala: Methionine-Arginine-Phenylalanine-Alanine
Ala-Leu: Alanine-Leucine
Ala-Phe: Alanine-Phenylalanine
Ala-Tyr: Alanine-Tyrosine
Uniqueness
Met-Ala-Ser is unique due to its specific sequence of methionine, alanine, and serine, which imparts distinct chemical and biological properties. The presence of methionine allows for redox activity, while alanine and serine contribute to the peptide’s structural stability and reactivity. This combination of residues makes this compound a valuable tool in various research applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHTBVYQOSYSL-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332164 | |
Record name | Met-Ala-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-33-6 | |
Record name | Met-Ala-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Met-Ala-Ser | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of Met-Ala-Ser?
A1: this compound is not a drug-like molecule with a specific biological target. Instead, it serves as a model substrate for peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein maturation. [, , , , , , , ] You can find more information on Peptide Deformylase on .
Q2: How does this compound interact with peptide deformylase?
A2: this compound binds to the active site of PDF, mimicking the N-terminal formyl-methionine residue of newly synthesized polypeptides. This interaction allows researchers to study the enzyme's catalytic mechanism and screen for potential inhibitors. [, , , , , , ]
Q3: What are the downstream effects of inhibiting peptide deformylase with compounds like those studied using this compound?
A3: Inhibiting PDF prevents the removal of formyl groups from nascent bacterial proteins. This disrupts protein function and ultimately leads to bacterial cell death, making PDF an attractive target for developing new antibiotics. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H19N3O5S. Its molecular weight is 277.33 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data for this compound is not readily available in the provided research, researchers often employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize its structure and interactions. [, , , , ]
Q6: Since this compound is primarily used as a research tool and not as a material in itself, can you elaborate on its role in studying enzyme kinetics?
A6: Researchers utilize this compound to determine the kinetic parameters of peptide deformylase, such as Michaelis-Menten constant (Km) and maximum reaction rate (Vmax). This helps understand the enzyme's affinity for substrates and its catalytic efficiency. [, , ]
Q7: How is computational chemistry used to study this compound and peptide deformylase?
A7: Researchers use molecular docking simulations to predict how this compound binds to the active site of PDF. This helps in understanding the key interactions responsible for binding and designing more potent PDF inhibitors. [, ]
Q8: How does the structure of this compound relate to its activity as a peptide deformylase substrate?
A8: The N-terminal methionine and its formyl group in this compound are crucial for recognition and binding to PDF. Modifications to these parts significantly impact the substrate's activity. [, , , ]
Q9: How is the stability of this compound ensured during experiments?
A9: Researchers typically store and handle this compound under specific conditions (e.g., low temperature, inert atmosphere) to minimize degradation and maintain its integrity for experimental use.
Q10: What analytical techniques are used to study this compound in the context of peptide deformylase research?
A10: Common methods include High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and its deformylated product, and Mass Spectrometry to identify and characterize the reaction products. [, ]
Q11: What resources are essential for conducting research on this compound and peptide deformylase?
A11: Essential resources include access to purified peptide deformylase enzyme, this compound, and facilities for protein chemistry techniques such as protein purification, enzyme assays, and structural biology methods.
Q12: What are some milestones in the research of peptide deformylase and the use of this compound as a model substrate?
A12: Key milestones include the discovery of PDF as a novel target for antibacterial drugs, the determination of its crystal structure, and the development of high-throughput screening assays using substrates like this compound. [, , ]
Q13: How does research on this compound and peptide deformylase contribute to a cross-disciplinary understanding of biological processes?
A13: The study of PDF and its substrate specificity provides insights into protein synthesis and maturation mechanisms in bacteria. This knowledge can be applied in fields like microbiology, drug discovery, and biotechnology. [, , , ]
Q14: Are there alternative substrates used to study peptide deformylase?
A14: Yes, besides this compound, researchers use other substrates like formyl-Met-Leu-Phe and fluorogenic substrates to investigate PDF activity and screen for inhibitors. [, ]
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